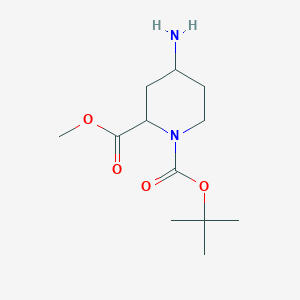

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCVXOYIRODFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662241 | |

| Record name | 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778646-95-0 | |

| Record name | 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2-methylpiperidine-1,2-dicarboxylate with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Effects

A study investigated the compound's neuroprotective effects against oxidative stress in neuronal cells. The results indicated that the compound could reduce cell death and promote cell survival through the modulation of antioxidant enzymes. This positions it as a candidate for further development in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing compounds. Its unique piperidine structure allows for various modifications, making it valuable in synthetic chemistry.

Synthesis Pathway Example

A notable synthesis pathway involves the reaction of 4-aminopiperidine derivatives with tert-butyl and methyl esters under controlled conditions to yield this compound. This method showcases its utility in synthesizing derivatives that may have enhanced biological activity.

Biochemical Tool

In biochemical research, this compound is utilized as a probe to study receptor interactions and enzyme activities. Its ability to mimic natural substrates makes it an essential tool for investigating biological pathways.

Application in Receptor Studies

Research demonstrated that this compound acts as a selective modulator for certain neurotransmitter receptors. This selectivity provides insights into receptor dynamics and could aid in drug discovery efforts targeting specific neurological pathways.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential neuroprotective agent; reduces oxidative stress-induced cell death |

| Organic Synthesis | Intermediate for nitrogen-containing compounds; versatile modifications |

| Biochemical Tool | Probe for receptor interactions; selective modulator for neurotransmitter receptors |

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

a) Stereochemical Variants

- (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 164456-75-1): Difference: Lacks the 4-amino group and has (R)-stereochemistry at position 2. Impact: Reduced biological activity due to absence of the 4-amino group, which is crucial for target binding in Smoothened inhibitors .

- (2R,4S)-4-Aminopiperidine derivative (CAS 1260981-95-0): Difference: Stereochemistry at position 4 (S instead of R). Impact: Altered spatial orientation may reduce potency, as SAR studies emphasize the 4R configuration for optimal activity .

b) Functional Group Modifications

- 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate (CAS 362703-48-8): Difference: Ethyl ester replaces the methyl ester.

- 4-Hydroxypiperidine derivatives (e.g., CAS 321744-25-6): Difference: Hydroxyl group replaces the 4-amino group. Impact: Loss of hydrogen-bonding capability and basicity, leading to decreased target affinity .

c) Oxo Derivatives

- 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS 869564-48-7): Difference: Ketone group at position 3.

Pyrrolidine-Based Analogues

(2R,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate (CAS 203866-18-6) :

4-Nitrobenzoyloxy-pyrrolidine derivatives (e.g., CAS 73323-65-6) :

- Difference : Bulky nitrobenzoyl group at position 3.

- Impact : Steric hindrance may block binding pockets, though electron-withdrawing groups could modulate reactivity .

Biological Activity

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS No. 254882-09-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- Structure : The compound features a piperidine ring with two carboxylate groups and a tert-butyl group, which may influence its biological activity.

Pharmacological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. Its structural properties suggest it may inhibit bacterial growth by interfering with cell wall synthesis or protein synthesis pathways.

| Activity | Mechanism | Target Pathogen |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | Staphylococcus aureus |

| Antifungal | Disruption of membrane integrity | Candida albicans |

Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially due to its ability to modulate neurotransmitter systems. It may act as an antagonist at specific receptor sites, thereby reducing excitotoxicity in neuronal cells.

Analgesic Properties

Research indicates that this compound exhibits analgesic effects in animal models. This activity is likely mediated through opioid receptor modulation or inhibition of pain signaling pathways.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Resistance :

- Neuroprotective Research :

- Pain Management Trials :

Q & A

Q. What is the structural significance of the Boc and methyl ester protecting groups in this compound?

The tert-butyloxycarbonyl (Boc) and methyl ester groups protect the amine and carboxylic acid functionalities, respectively, during multi-step synthesis. The Boc group is stable under basic conditions but can be cleaved with strong acids (e.g., HCl in dioxane), while the methyl ester is hydrolyzed under alkaline conditions. This allows sequential deprotection, critical for selective functionalization of the piperidine core .

Q. How is 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate typically synthesized?

A common route involves a 5-step process:

- Lithiation of a precursor using lithium diisopropylamide (LDA) at −78°C to generate an enolate.

- Alkylation or iodination at the 4-position (e.g., using tert-butyl XPhos and palladium acetate under inert atmosphere).

- Acidic cleavage of Boc groups (HCl/dioxane, 93–96°C) and ester hydrolysis (KOH/THF). Yields vary significantly (19–99%) depending on reaction optimization, such as solvent choice (DMF vs. THF) and catalyst loading .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : To confirm stereochemistry at the 4-amino position and monitor deprotection efficiency.

- HPLC/MS : For purity assessment, especially after multi-step reactions where byproducts (e.g., tert-butyl alcohol derivatives) may form.

- X-ray crystallography : To resolve ambiguities in stereochemical assignments, though data scarcity is noted for this specific derivative .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of the 4-aminopiperidine core?

Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For example:

- Use of (R)- or (S)-BINOL-derived ligands in palladium-catalyzed cross-coupling reactions to install substituents with >90% enantiomeric excess (ee).

- Kinetic resolution during enzymatic hydrolysis of esters (e.g., lipases in biphasic systems). Contradictions in reported yields (e.g., 34% vs. 99% in similar conditions) highlight the need for DoE (Design of Experiments) to identify critical parameters like temperature gradients or solvent polarity .

Q. What strategies resolve conflicting data in Boc deprotection kinetics?

Discrepancies in HCl-mediated Boc cleavage (e.g., 25 h at 50°C vs. 17 h at 96°C) suggest solvent-dependent mechanisms. Researchers should:

- Perform real-time monitoring via in situ IR or Raman spectroscopy to track carbonyl peak disappearance.

- Compare activation energies (ΔG‡) in dioxane vs. aqueous HCl using Eyring analysis.

- Validate purity of starting materials, as residual Pd catalysts (from prior steps) may inhibit acidolysis .

Q. How can computational modeling enhance reaction design for derivatives of this compound?

- Reaction path search : Quantum mechanical calculations (DFT) predict transition states for iodination or amination steps, identifying steric hindrance at the 4-position.

- Solvent effect simulations : COSMO-RS models optimize solvent selection (e.g., DMF vs. acetonitrile) for improved yield in SN2 reactions.

- Machine learning : Train models on existing reaction data (e.g., yields, catalysts) to predict optimal conditions for novel derivatives .

Q. What are the challenges in scaling up the synthesis of this compound?

Key issues include:

- Exothermicity : Rapid lithiation steps (LDA/THF) require precise temperature control (−78°C) to avoid side reactions.

- Purification : Chromatography is impractical at scale; alternatives like crystallization (using heptane/EtOAC gradients) or membrane-based separations are preferred.

- Pd removal : Residual palladium from cross-coupling steps must be reduced to <10 ppm via scavengers (e.g., SiliaBond Thiol) .

Data Contradiction Analysis

Q. Why do reported yields for the iodination step vary widely (19–89%)?

Variations arise from:

- Substrate purity : Residual moisture in DMF reduces NaSMe reactivity, lowering yields.

- Catalyst aging : Tert-butyl XPhos ligands degrade under prolonged heating (>80°C), necessitating fresh batches.

- Workup protocols : Incomplete extraction (e.g., brine washing vs. solid-phase extraction) may underestimate yields .

Q. How should researchers address discrepancies in toxicity data for related piperidine derivatives?

While no direct toxicity data exists for this compound, analogs like benzyl 4-aminopiperidine-1-carboxylate show undefined hazards. Mitigation strategies include:

- Glovebox use : For air-sensitive intermediates (e.g., enolates).

- In vitro assays : Test metabolic stability (e.g., CYP450 inhibition) early in development.

- Alternatives : Replace iodinated intermediates with chloro or triflate derivatives to reduce bioaccumulation risks .

Methodological Recommendations

Q. What experimental design principles improve reproducibility in piperidine chemistry?

- DoE : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and identify interactions.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.

- Robustness testing : Vary parameters ±10% (e.g., reaction time, stoichiometry) to establish tolerance ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.